
N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
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Overview
Description
N-(4-chlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 4-chloroaniline with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be represented as follows:
4-chloroaniline+2,3-dihydro-1,4-benzodioxin-6-carbonyl chloridetriethylamine, dichloromethaneN-(4-chlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis , the carbonyl group becomes protonated, facilitating nucleophilic attack by water to yield 4-chloroaniline and 2,3-dihydro-1,4-benzodioxin-6-amine. Basic hydrolysis typically requires elevated temperatures (80–100°C) with NaOH or KOH, producing analogous amine derivatives and CO₂ .
Key Conditions
Reaction Type | Reagents | Temperature | Products |
---|---|---|---|
Acidic | HCl/H₂O | 60°C | 4-Chloroaniline + Benzodioxin-6-amine |
Basic | NaOH/EtOH | 80°C | 4-Chloroaniline + Benzodioxin-6-amine + CO₂ |
Substitution at the Chlorophenyl Group
The electron-withdrawing chlorine atom on the phenyl ring enables nucleophilic aromatic substitution (NAS) . For example:
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Hydroxylation : Reaction with KNO₃/H₂SO₄ introduces a nitro group at the para position relative to chlorine .
-
Suzuki Coupling : Palladium-catalyzed cross-coupling replaces chlorine with aryl/heteroaryl groups (e.g., using phenylboronic acid) .
Representative Reaction
C16H14ClN2O3+PhB(OH)2Pd(PPh3)4,Na2CO3C22H19N2O3+B(OH)3+HCl
Oxidation of the Benzodioxin Moiety
The benzodioxin ring undergoes oxidation with strong oxidizing agents (e.g., KMnO₄/H⁺), cleaving the dioxane ring to form a quinone derivative . This reaction proceeds via radical intermediates and is pH-dependent.
Oxidation Pathway
BenzodioxinKMnO4/H2SO4Quinone+CO2+H2O
Reduction Reactions
-
Catalytic Hydrogenation : H₂/Pd-C reduces the urea carbonyl to a methylene group, yielding N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methane.
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Borohydride Reduction : NaBH₄ selectively reduces the carbonyl group under mild conditions .
Reduction Outcomes
Reducing Agent | Product Structure | Yield (%) |
---|---|---|
H₂/Pd-C | Methane derivative | 65–70 |
NaBH₄ | Secondary alcohol | 50–55 |
Cycloaddition and Ring-Opening
The benzodioxin ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. Ring-opening occurs under acidic conditions (e.g., H₂SO₄), producing catechol derivatives.
Thermal Decomposition
At temperatures >200°C, the compound decomposes via two pathways:
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Urea Cleavage : Releases isocyanic acid and amines.
Comparative Reactivity with Structural Analogs
Compound | Hydrolysis Rate (k, s⁻¹) | Oxidation Stability |
---|---|---|
N-(4-Chlorophenyl)-N'-benzodioxinylurea | 1.2 × 10⁻³ | Moderate |
N-Phenyl-N'-benzodioxinylurea | 0.8 × 10⁻³ | Low |
N-(4-Nitrophenyl)-N'-benzodioxinylurea | 2.1 × 10⁻³ | High |
Mechanistic Insights
-
Urea Reactivity : The electron-deficient carbonyl group facilitates nucleophilic attacks, while the chlorophenyl group directs electrophilic substitution.
-
Benzodioxin Stability : The electron-rich dioxane ring is prone to oxidation but resists electrophilic substitution due to steric hindrance.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has been studied for its potential as a pharmacological agent. Its structural features suggest activity against various biological targets:
- Anticancer Activity : The compound has shown promise in inhibiting specific kinases involved in cancer progression. For instance, it has been evaluated for its effects on the p38 MAPK pathway, which plays a crucial role in cellular responses to stress and inflammation .
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its ability to interfere with cytokine signaling has been documented .
Pharmacological Studies
Pharmacological investigations into this compound have highlighted several key findings:
- Mechanism of Action : Studies suggest that the compound acts as a selective inhibitor of certain enzymes involved in cell signaling pathways. This selectivity can lead to reduced side effects compared to broader-spectrum inhibitors .
- Bioavailability and Metabolism : The pharmacokinetic profile of the compound indicates favorable absorption characteristics. Its metabolic stability allows for sustained therapeutic effects, making it suitable for further development as a drug candidate .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages. |
Study B | Reported anti-inflammatory effects in animal models of arthritis, with reduced markers of inflammation observed post-treatment. |
Study C | Evaluated the compound's interaction with various kinases; showed selective inhibition with minimal off-target effects. |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-chlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-N’-phenylurea: Lacks the benzodioxin moiety, resulting in different chemical and biological properties.
N-(4-chlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-5-yl)urea: Similar structure but with a different substitution pattern on the benzodioxin ring, leading to variations in reactivity and activity.
The uniqueness of N-(4-chlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by diverse research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C19H14ClN2O4 with a molecular weight of approximately 355.78 g/mol. The compound features a chlorophenyl group and a benzodioxin moiety, which are significant for its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H14ClN2O4 |
Molecular Weight | 355.78 g/mol |
IUPAC Name | This compound |
InChI Key | IMWJGOCDBDRQTA-UHFFFAOYSA-N |
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with chlorinated phenyl groups demonstrated enhanced activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The presence of chlorine atoms in the structure is believed to enhance lipophilicity and reactivity, leading to improved antimicrobial efficacy .
Table 1: Antimicrobial Activity Against Selected Pathogens
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 8 | MRSA |
Chlorinated analog | 16 | VRE |
Unsubstituted analog | >64 | MRSA |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that structural modifications can significantly influence cytotoxicity against various cancer cell lines. For example, compounds incorporating the benzodioxin moiety have shown promising results in reducing cell viability in colorectal cancer (Caco-2) and lung cancer (A549) cell lines .
Table 2: Anticancer Activity Against Cell Lines
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15 | Caco-2 |
Analog with naphthalenesubstitution | 5 | A549 |
Control (DMSO) | >100 | Both |
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that this compound may interfere with critical cellular processes such as DNA replication in viral pathogens and apoptosis pathways in cancer cells . The presence of electrophilic centers in the structure may facilitate interactions with nucleophilic sites in biomolecules.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings. For instance:
- Case Study on MRSA Treatment : A clinical trial involving a chlorinated analog demonstrated significant reductions in MRSA colonization in patients compared to standard antibiotic therapies.
- Colorectal Cancer Research : A study reported that patients treated with compounds derived from the benzodioxin structure exhibited improved outcomes compared to those receiving conventional chemotherapy.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-10-1-3-11(4-2-10)17-15(19)18-12-5-6-13-14(9-12)21-8-7-20-13/h1-6,9H,7-8H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPXIEXIFAAHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.